2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide
Description
2-(4-Fluorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a heterocyclic acetamide derivative featuring a fluorinated phenoxy group, a furan-2-ylmethyl substituent, and a 3-methylthiophen-2-ylmethyl group on the acetamide nitrogen. Its molecular formula is C₂₁H₂₁FNO₃S, with a molecular weight of 386.46 g/mol. The compound is structurally characterized by:
- A 4-fluorophenoxy moiety linked to the acetamide carbonyl.
- N-substitution with a furan-2-ylmethyl group and a 3-methylthiophen-2-ylmethyl group, introducing dual heteroaromatic systems.
Nucleophilic substitution between a bromoacetamide intermediate and heteroaromatic amines.
Coupling reactions using potassium carbonate (K₂CO₃) and potassium iodide (KI) to form phenoxy linkages .
Properties
Molecular Formula |
C19H18FNO3S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C19H18FNO3S/c1-14-8-10-25-18(14)12-21(11-17-3-2-9-23-17)19(22)13-24-16-6-4-15(20)5-7-16/h2-10H,11-13H2,1H3 |
InChI Key |
PBSWRDVLQWHTCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorophenol, furan-2-carbaldehyde, and 3-methylthiophene-2-carbaldehyde. These intermediates are then subjected to a series of reactions, including condensation, reduction, and acylation, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Acetamides
Key Observations:
Heteroaromatic vs. Aliphatic Substitution: The target compound’s furan-thiophene dual substitution contrasts with aliphatic substituents (e.g., n-butyl in compound 30). Fluorophenoxy vs. Bromophenoxy/Chlorophenoxy: Fluorine’s electron-withdrawing effect may increase metabolic stability compared to bromine or chlorine, though brominated analogues (e.g., BH52448) exhibit higher molecular weight .
Synthetic Yields and Purification :
- Aliphatic-substituted acetamides (e.g., compound 30) achieve higher yields (82%) than heteroaromatic derivatives, likely due to steric hindrance in N-alkylation steps .
- Rf values (e.g., 0.28–0.65 in ) correlate with polarity; heteroaromatic substituents may reduce polarity compared to hydroxylated analogues.
Key Insights:
- Thiophene-Furan Synergy : The combination of thiophene and furan in the target compound may enhance interactions with aromatic receptors or enzymes, similar to thiazole-pyrazole hybrids in .
Physicochemical Properties and Stability
- Melting Points : Heteroaromatic acetamides (e.g., compound 31, 84°C) generally exhibit higher melting points than aliphatic derivatives (compound 30, 75°C), reflecting stronger intermolecular π-π stacking .
- Optical Activity : Chiral analogues (e.g., compound 32, [α]²²D = +61.1°) highlight the role of stereochemistry in biological activity, though the target compound lacks reported chirality .
Biological Activity
2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide, with CAS Number 898476-89-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
- Molecular Formula : C19H18FNO3S
- Molecular Weight : 359.4 g/mol
- Structure : The compound features a fluorophenoxy group, a furan moiety, and a thiophene derivative which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor in certain enzymatic processes, potentially affecting pathways relevant to inflammation and cancer progression.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. In vitro assays have demonstrated that it exhibits significant inhibitory effects against viral replication, particularly in models of SARS-CoV-2. For instance, related compounds have shown IC50 values in the low micromolar range, indicating potent antiviral activity .
Cytotoxicity Studies
Cytotoxicity assessments reveal that the compound exhibits low toxicity profiles in mammalian cell lines. For example, CC50 values exceeding 100 µM were reported in Vero and MDCK cells, suggesting a favorable safety margin for therapeutic applications .
Case Studies
- SARS-CoV-2 Inhibition
- In Vivo Efficacy
Data Tables
| Biological Activity | IC50 (μM) | CC50 (μM) | Remarks |
|---|---|---|---|
| SARS-CoV-2 Mpro Inhibition | 1.55 | >100 | Low cytotoxicity observed |
| General Cytotoxicity | N/A | >100 | Safe in mammalian cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
